molecular formula C7H5ClF3NO2 B8081640 C7H5ClF3NO2

C7H5ClF3NO2

Cat. No.: B8081640
M. Wt: 227.57 g/mol
InChI Key: QPMJENKZJUFOON-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a chloro group, a hydroxy group, and a trifluoromethoxy group attached to an aniline ring. It has a molecular weight of 227.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxy-5-(trifluoromethoxy)aniline One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution reactions to introduce the desired functional groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-5-(trifluoromethoxy)aniline: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while substitution of the chloro group can produce various substituted aniline derivatives .

Scientific Research Applications

3-Chloro-2-hydroxy-5-(trifluoromethoxy)aniline: has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxy-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-hydroxy-5-(trifluoromethoxy)benzoic acid
  • 3-Chloro-2-hydroxy-5-(trifluoromethoxy)benzaldehyde
  • 3-Chloro-2-hydroxy-5-(trifluoromethoxy)phenol

Uniqueness

3-Chloro-2-hydroxy-5-(trifluoromethoxy)aniline: is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various chemical reactions and applications .

Properties

IUPAC Name

ethyl 3-chloro-2-cyano-4,4,4-trifluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO2/c1-2-14-6(13)4(3-12)5(8)7(9,10)11/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMJENKZJUFOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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